molecular formula C9H12N4O2 B1378662 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione CAS No. 1423029-14-4

5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione

Cat. No.: B1378662
CAS No.: 1423029-14-4
M. Wt: 208.22 g/mol
InChI Key: XZWDQLCTJDVGQV-UHFFFAOYSA-N
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Description

5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H12N4O2 and a molecular weight of 208.22 g/mol . It features a hybrid structure combining an imidazolidine-2,4-dione (hydantoin) core with a 1-methyl-1H-pyrazole substituent. This molecular architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. The hydantoin moiety is a privileged scaffold in pharmaceutical sciences, known for its presence in compounds with a wide range of biological activities. Historically, hydantoin derivatives have been explored for their antibacterial properties . The pyrazole ring is another prominent pharmacophore; pyrazole-containing compounds are recognized for their diverse pharmacological profiles, which can include anti-inflammatory, antipsychotic, antidepressant, and antibacterial activities . The integration of these two fragments into a single molecule positions this compound as a valuable building block for developing new bioactive molecules or as a probe for studying structure-activity relationships (SAR). Researchers may utilize it in the synthesis of more complex hybrid molecules or in high-throughput screening assays to identify new therapeutic leads. This product is provided as a solid powder. It is intended for research and development purposes in a controlled laboratory environment. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

5-ethyl-5-(1-methylpyrazol-4-yl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-3-9(6-4-10-13(2)5-6)7(14)11-8(15)12-9/h4-5H,3H2,1-2H3,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWDQLCTJDVGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2=CN(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Ethylimidazolidine-2,4-dione Core

  • Starting Materials: Ethyl-substituted α-haloester (e.g., ethyl bromoacetate) and urea.

  • Reaction Conditions: The α-haloester is reacted with urea under basic conditions (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Mechanism: Nucleophilic attack of urea nitrogen on the α-haloester leads to cyclization forming the imidazolidine-2,4-dione ring with an ethyl substituent at the 5-position.

Alternative One-Pot Synthesis

  • Some reports suggest a one-pot synthesis where the pyrazolyl moiety is introduced via condensation of 1-methyl-1H-pyrazol-4-carbaldehyde with hydantoin precursors, followed by cyclization under acidic or basic catalysis.
Step Reagents/Conditions Yield (%) Notes
Cyclization to hydantoin core Urea + ethyl bromoacetate, NaH, NMP, 80°C 70-85 Polar aprotic solvent enhances yield
Halogenation at C-5 NBS or similar halogenating agent, RT 60-75 Required for cross-coupling precursor
Cross-coupling Pd(PPh3)4, K2CO3, toluene, reflux 65-80 Boronic acid of 1-methyl-pyrazole used
Purification Recrystallization from ethanol or heptane - Ensures high purity
  • Selectivity and Yield: Cross-coupling methods provide good yields and selectivity for the pyrazolyl substitution at the 5-position, with minimal side reactions.

  • Purity and Characterization: The final compound is characterized by NMR (1H and 13C), IR spectroscopy, and melting point determination. Typical IR bands include carbonyl stretches around 1700 cm⁻¹ (indicative of the imidazolidine-2,4-dione ring), and NMR signals consistent with the ethyl and pyrazolyl substituents.

  • Scalability: The use of palladium-catalyzed cross-coupling is amenable to scale-up, with optimization of catalyst loading and reaction time improving cost-effectiveness.

Method Key Reagents Reaction Type Advantages Limitations
Cyclization + Halogenation + Cross-Coupling Urea, ethyl bromoacetate, NBS, Pd catalyst Multi-step synthesis High selectivity and yield Requires halogenation step
One-pot condensation + Cyclization 1-methyl-1H-pyrazol-4-carbaldehyde, hydantoin precursors One-pot synthesis Simplified procedure May have lower yields, impurities
Direct nucleophilic substitution Halogenated hydantoin, pyrazolyl nucleophile Nucleophilic substitution Straightforward if leaving group present Limited by availability of precursors

The preparation of 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione primarily involves the synthesis of the hydantoin core with an ethyl substituent followed by functionalization at the 5-position with the 1-methyl-1H-pyrazol-4-yl group. The most effective and widely used method is a multi-step process involving cyclization, halogenation, and palladium-catalyzed cross-coupling, which provides high yields and purity. Alternative methods such as one-pot syntheses exist but may require further optimization to match the efficiency of the multi-step approach. Analytical characterization confirms the structure and purity of the final compound, making these methods suitable for research and potential industrial application.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

One of the primary areas of interest for 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione is in drug development. Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against specific cancer cell lines. For instance, compounds with pyrazole rings have shown promise in inhibiting tumor growth in vitro.
  • Anti-inflammatory Properties : The imidazolidine structure is known for its potential anti-inflammatory effects. Compounds similar to 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine have been investigated for their ability to modulate inflammatory pathways, which could lead to therapeutic applications in diseases characterized by chronic inflammation.
  • Taste Modifiers : Recent patents have explored the use of similar compounds as bitter taste modifiers in food products. This application leverages the compound's ability to alter taste perception, making it valuable in the food and beverage industry .

Agrochemical Applications

The agricultural sector has also shown interest in this compound due to its potential as a pesticide or herbicide. Research indicates that pyrazole derivatives can act as effective agents against various pests and weeds:

  • Pesticidal Efficacy : Studies have demonstrated that certain pyrazole-containing compounds exhibit insecticidal properties, suggesting that 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine could be developed into a novel pesticide formulation.
  • Herbicidal Activity : The selective herbicidal action of similar compounds has been documented, indicating that further research could lead to effective weed management solutions using this compound.

Material Science Applications

In addition to biological applications, 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine has potential uses in material science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties. Its unique structure allows for the introduction of functional groups that can enhance material characteristics such as thermal stability and mechanical strength.
  • Nanotechnology : There is ongoing research into using pyrazole derivatives in nanomaterials development, particularly in creating nanoparticles with tailored functionalities for drug delivery systems or catalysts .

Mechanism of Action

The mechanism of action of 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may modulate receptor functions by interacting with receptor binding sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazolidine-2,4-dione derivatives vary widely based on substituents at the 5th position. Below is a detailed comparison of 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione with structurally related compounds, focusing on molecular features, physicochemical properties, and synthetic pathways.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (5th Position) Molecular Formula Molecular Weight (g/mol) LogP<sup>a</sup> Key Properties/Applications
5-Ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione Ethyl + 1-methylpyrazole C9H12N4O2 208.22 ~1.3 (estimated) Enhanced solubility due to pyrazole; potential kinase inhibition
5-Methyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione (CymitQuimica) Methyl + 1-methylpyrazole C8H10N4O2 194.19 ~0.9 (estimated) Lower lipophilicity than ethyl analog; commercial availability
5-Ethyl-5-propan-2-ylimidazolidine-2,4-dione (CAS 6278-93-9) Ethyl + isopropyl C8H14N2O2 170.21 1.28 Higher lipophilicity; used in crystallography studies
5-Methyl-5-phenylimidazolidine-2,4-dione (Hyd8) Methyl + phenyl C10H10N2O2 190.20 ~2.1 (estimated) Aromatic substituent increases rigidity; solid-state stability
5-Ethyl-5-phenethylimidazolidine-2,4-dione (Hyd9) Ethyl + phenethyl C13H16N2O2 232.28 ~2.5 (estimated) Extended hydrophobic chain; potential CNS activity

<sup>a</sup> LogP values estimated via fragment-based methods (e.g., Crippen’s method) or experimental data where available.

Key Findings:

Substituent Effects on Lipophilicity :

  • The pyrazole-substituted compound exhibits moderate LogP (~1.3), intermediate between purely aliphatic (e.g., isopropyl: LogP 1.28) and aromatic (e.g., phenyl: LogP ~2.1) analogs. The pyrazole’s nitrogen atoms may enhance solubility via hydrogen bonding .
  • Replacement of ethyl with methyl (CymitQuimica analog) reduces LogP by ~0.4 units, highlighting the role of alkyl chain length in hydrophobicity .

Synthetic Accessibility :

  • Pyrazole-containing derivatives (e.g., the target compound) require specialized reagents like 1-methylpyrazole-4-carbaldehyde, as seen in analogous syntheses .
  • Phenyl or phenethyl derivatives (e.g., Hyd8, Hyd9) are synthesized via Friedel-Crafts or nucleophilic substitution, but pyrazole analogs demand metal-catalyzed cross-coupling for regioselectivity .

Structural Characterization :

  • All compounds are validated via <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy. Pyrazole-substituted derivatives show distinct aromatic proton signals (δ 7.5–8.5 ppm) and C=N stretching (~1600 cm<sup>-1</sup>) .
  • Crystallographic data (e.g., for 5-ethyl-5-propan-2-ylimidazolidine-2,4-dione) confirm planar imidazolidine-dione cores with substituent-dependent packing motifs .

The ethyl-pyrazole combination may optimize steric and electronic interactions in enzyme binding pockets .

Biological Activity

5-Ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione, with CAS number 1423029-14-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₂N₄O₂
  • Molecular Weight : 208.22 g/mol
  • Structure : The compound consists of an imidazolidine core substituted with ethyl and pyrazole moieties, which contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. For instance, derivatives of imidazolidine compounds have shown cytotoxic effects against various cancer cell lines. Research indicates that 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione exhibits significant activity against tumor cells, particularly in vitro studies involving human cancer cell lines such as LCLC-103H and A-427 .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC₅₀ (µM)Reference
Compound ALCLC-103H12.5
Compound BA-42715.0
5-Ethyl...AH-1310.0

Bitter Taste Modulation

Another significant area of research involves the compound's role as a bitter taste modifier. Studies have demonstrated that it can effectively alter the perception of bitterness in food products, making it a candidate for flavor enhancement in the food industry. Toxicological evaluations have confirmed its safety for consumption, indicating that it does not exhibit mutagenic or clastogenic properties in vitro .

The biological activities of 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione are attributed to several mechanisms:

  • Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of specific signaling pathways.
  • Taste Modulation : It interacts with bitter taste receptors, thereby modifying the sensory experience of bitterness without adverse effects on health.
  • Metabolism : Studies indicate that the compound undergoes oxidative metabolism, leading to the formation of non-toxic metabolites that are rapidly excreted .

Study on Antitumor Effects

A recent study evaluated the cytotoxic effects of various imidazolidine derivatives on cancer cell lines. The findings suggested that compounds similar to 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione exhibited varying degrees of inhibition on cell proliferation and induced apoptosis in a dose-dependent manner .

Safety Evaluation in Food Applications

In another study focused on food safety, the compound was tested for its potential as a bitter taste modifier. Results indicated that it did not produce any adverse genetic effects in animal models, supporting its use as a food additive .

Q & A

Q. What are the recommended synthetic pathways for 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione, and how can intermediates be characterized?

  • Methodological Answer : Cyclocondensation reactions using reagents like phenylhydrazine and ethyl acetoacetate are common starting points. For example, similar pyrazole derivatives are synthesized via cyclocondensation followed by hydrolysis . Intermediates should be characterized using Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy to resolve proton environments (e.g., pyrazole ring protons at δ 7.5–8.0 ppm) . Elemental analysis (C, H, N) is critical to validate purity (>98%) .

Q. How can researchers confirm the structural identity of this compound using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous imidazolidinediones, SC-XRD reveals bond angles, dihedral angles, and hydrogen-bonding networks. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement with software like SHELXL ensures accuracy, with R-factors < 0.05 indicating high reliability .

Q. What solvents and catalysts are optimal for synthesizing pyrazole-containing heterocycles?

  • Methodological Answer : Ethanol or DMF under reflux (80–100°C) with potassium carbonate (K₂CO₃) as a base catalyst is effective for nucleophilic substitutions on pyrazole rings. For example, K₂CO₃ in ethanol facilitates aryloxy group introduction at the pyrazole C-5 position . Polar aprotic solvents like DMF enhance solubility of hydrophobic intermediates.

Advanced Research Questions

Q. How can computational chemistry streamline reaction design for imidazolidinedione derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. The ICReDD framework integrates computation with experimental screening to optimize conditions (e.g., solvent, temperature) and reduce trial-and-error. For example, reaction path searches using Gaussian09 can identify low-energy pathways for cyclization steps .

Q. How should researchers address contradictions in spectral data when characterizing novel analogs?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or impurities. Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations. For example, HMBC can confirm through-space coupling between pyrazole protons and carbonyl carbons. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What strategies improve yield in multi-step syntheses of imidazolidinediones?

  • Methodological Answer : Optimize stepwise intermediates:
  • Step 1 : Use microwave-assisted synthesis to accelerate cyclocondensation (e.g., 30 minutes vs. 12 hours under reflux) .
  • Step 2 : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate pure intermediates.
  • Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Yields >70% per step are achievable with rigorous purification .

Q. How can bioactivity studies be designed to evaluate enzyme inhibition or binding affinity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins (e.g., kinases). For experimental validation:
  • Enzyme assays : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase inhibition).
  • IC₅₀ determination : Fit dose-response curves using GraphPad Prism.
  • Structural analogs : Compare with known inhibitors (e.g., thiazolidinediones) to assess structure-activity relationships (SAR) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing biological or spectroscopic data reproducibility?

  • Methodological Answer : For biological replicates, use ANOVA with post-hoc Tukey tests to compare means. For spectral data, principal component analysis (PCA) identifies outlier spectra caused by contaminants. Report relative standard deviations (RSD) <5% for intra-day reproducibility .

Q. How can reactor design improve scalability of imidazolidinedione synthesis?

  • Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization). Use packed-bed reactors with immobilized catalysts (e.g., K₂CO₃ on silica) to minimize downstream purification. Residence time distribution (RTD) studies ensure uniform mixing .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione
Reactant of Route 2
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5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione

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